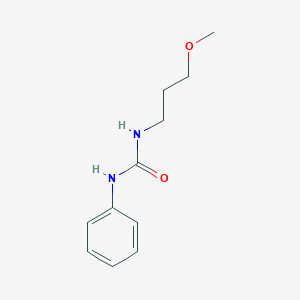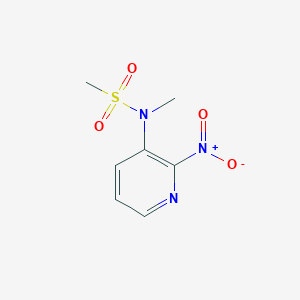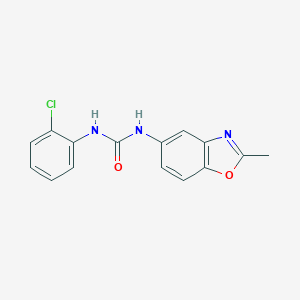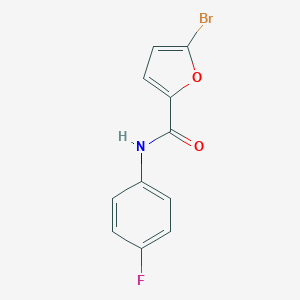
N-(3-methoxypropyl)-N'-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxypropyl)-N'-phenylurea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as metobromuron and belongs to the class of urea herbicides.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxypropyl)-N'-phenylurea has been extensively studied for its herbicidal properties. It is effective against a wide range of weeds and has been used in various crops, including rice, wheat, and corn. Apart from its herbicidal properties, this compound has also been studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory and anti-tumor properties.
Wirkmechanismus
The mechanism of action of N-(3-methoxypropyl)-N'-phenylurea involves the inhibition of photosynthesis in plants. This compound inhibits the activity of photosystem II, which is responsible for the production of oxygen during photosynthesis. This leads to the accumulation of reactive oxygen species, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and cyclooxygenase. It also inhibits the production of cytokines, which are involved in the inflammatory response. Additionally, this compound has been found to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3-methoxypropyl)-N'-phenylurea in lab experiments is its high potency. This compound is effective at low concentrations, which makes it ideal for use in assays. However, one of the limitations of this compound is its potential toxicity. It is important to handle this compound with care and to follow safety protocols when working with it.
Zukünftige Richtungen
There are several future directions for the study of N-(3-methoxypropyl)-N'-phenylurea. One area of research could be the development of new herbicides based on this compound. Another area of research could be the study of its potential applications in the field of medicine. Additionally, the mechanism of action of this compound could be further studied to gain a better understanding of its effects on plants and animals.
Conclusion:
This compound is a chemical compound with potential applications in various fields. It has been extensively studied for its herbicidal properties and has also been found to exhibit anti-inflammatory and anti-tumor properties. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound.
Synthesemethoden
The synthesis of N-(3-methoxypropyl)-N'-phenylurea involves the reaction of 3-methoxypropylamine with phenylisocyanate. The reaction takes place in the presence of a suitable solvent, such as toluene or dichloromethane. The resulting product is then purified using techniques such as recrystallization or chromatography.
Eigenschaften
Molekularformel |
C11H16N2O2 |
|---|---|
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
1-(3-methoxypropyl)-3-phenylurea |
InChI |
InChI=1S/C11H16N2O2/c1-15-9-5-8-12-11(14)13-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H2,12,13,14) |
InChI-Schlüssel |
WPURSNWPUCFKRH-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)NC1=CC=CC=C1 |
Kanonische SMILES |
COCCCNC(=O)NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B240872.png)


![2-[4-(2-Bromobenzoyl)-1-piperazinyl]ethanol](/img/structure/B240879.png)

![4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate](/img/structure/B240883.png)